molecular formula C18H23NO3S B4064756 1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone

1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone

Cat. No.: B4064756
M. Wt: 333.4 g/mol
InChI Key: GXBRHHMGAVAQLB-UHFFFAOYSA-N
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Description

1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3S/c20-18(13-3-4-16-17(10-13)22-12-21-16)14-2-1-7-19(11-14)15-5-8-23-9-6-15/h3-4,10,14-15H,1-2,5-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBRHHMGAVAQLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCSCC2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the thianyl group, and the coupling with the piperidinyl methanone. Common synthetic routes may involve:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone involves its interaction with molecular targets such as tubulin proteins. By binding to these proteins, the compound can disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone can be compared with other compounds that have similar structures or mechanisms of action:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
1,3-Benzodioxol-5-yl-[1-(thian-4-yl)piperidin-3-yl]methanone

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